molecular formula C10H15NO2 B8685080 Ethyl 2-cyano-3,3-dimethylpent-4-enoate CAS No. 63077-73-6

Ethyl 2-cyano-3,3-dimethylpent-4-enoate

Cat. No.: B8685080
CAS No.: 63077-73-6
M. Wt: 181.23 g/mol
InChI Key: UXNATPCWIUSBIW-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3,3-dimethylpent-4-enoate is an α-cyano ester characterized by a pent-4-enoate backbone with a cyano group at position 2 and two methyl groups at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. The ethyl ester group enhances solubility in organic solvents, while the electron-withdrawing cyano group influences reactivity in nucleophilic additions or cyclization reactions.

Properties

CAS No.

63077-73-6

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

ethyl 2-cyano-3,3-dimethylpent-4-enoate

InChI

InChI=1S/C10H15NO2/c1-5-10(3,4)8(7-11)9(12)13-6-2/h5,8H,1,6H2,2-4H3

InChI Key

UXNATPCWIUSBIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(C)(C)C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 2

The substitution at position 2 significantly impacts reactivity and physical properties:

  • Ethyl 2-cyano-3,3-dimethylpent-4-enoate: The cyano group (-CN) at position 2 introduces electron-withdrawing effects, enhancing electrophilicity at the α-carbon. This facilitates reactions such as Michael additions or cyclocondensations.
  • Ethyl 2-ethyl-3,3-dimethylpent-4-enoate: Replacing the cyano group with an ethyl (-CH₂CH₃) substituent () reduces electrophilicity, favoring hydrophobic interactions. This analog likely exhibits higher lipophilicity (logP) compared to the cyano variant.
Table 1: Substituent Effects at Position 2
Compound Substituent at C2 Key Properties
This compound -CN High electrophilicity, moderate logP
Ethyl 2-ethyl-3,3-dimethylpent-4-enoate -CH₂CH₃ Higher logP, reduced reactivity
Ethyl 2-acetamido-2-cyanopent-4-enoate -NHCOCH₃ Enhanced solubility, H-bond donor

Ester Group Variations

The choice of ester (ethyl vs. methyl) affects volatility and solubility:

  • This compound: The ethyl ester increases molecular weight (vs. methyl) and reduces volatility, making it suitable for liquid-phase reactions.
  • Methyl 3,3-dimethylpent-4-enoate (): The methyl analog is more volatile, with a lower boiling point. It is synthesized in 64% yield via hydroamidation, suggesting efficient scalability for industrial applications .

Substituent Bulkiness and Steric Effects

  • This compound: The dimethyl groups at C3 create moderate steric hindrance, balancing reactivity and stability.
  • Etocrylene (2-Cyano-3,3-diphenylacrylate ethyl ester) (): The diphenyl groups at C3 introduce significant steric bulk, enhancing photostability. Etocrylene’s logP of ~5.69 (calculated) reflects high lipophilicity, ideal for UV-filter applications in sunscreens .
  • Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate (): The aromatic methoxy groups improve UV absorption, but steric hindrance may limit reaction rates in synthetic pathways .
Table 2: Steric and Electronic Effects of C3 Substituents
Compound C3 Substituents logP (Estimated) Application
This compound -CH(CH₃)₂ ~2.5–3.0 Synthetic intermediate
Etocrylene -C(C₆H₅)₂ ~5.69 UV absorber in sunscreens
Ethyl 2-cyano-3-(2,4-OMe-C₆H₃)prop-2-enoate -C(2,4-OMe-C₆H₃) ~3.8–4.2 Photostable materials

Chain Length and Unsaturation

  • This compound: The pent-4-enoate chain provides conformational flexibility, aiding in cyclization reactions.

Industrial and Research Implications

  • Synthesis: Methyl 3,3-dimethylpent-4-enoate () is produced at scale by companies like Yangnong Chemical, suggesting demand in agrochemicals and hygiene products. The ethyl analog may share similar applications .
  • Crystallography : Tools like SHELXL () and ORTEP-3 () enable precise structural determination of these esters, critical for understanding reactivity and polymorphism.

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